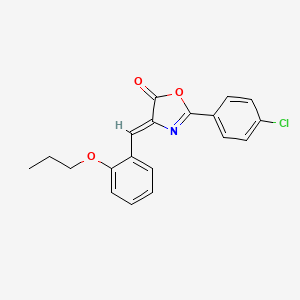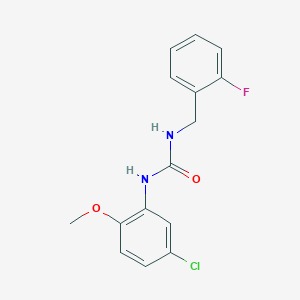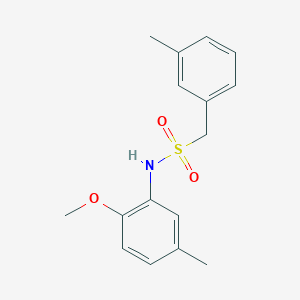
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide
説明
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide, also known as CL-220, is a chemical compound that belongs to the isoxazolecarboxamide family. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological and pathological processes in the central nervous system (CNS). CL-220 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
作用機序
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates the release of various neurotransmitters, including glutamate, in the CNS. By blocking the activity of mGluR5, 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide reduces the excitatory neurotransmission and modulates the signaling pathways that are involved in synaptic plasticity, neuroinflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in the CNS. It reduces the levels of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability and synaptic transmission. 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide also modulates the release of various neuropeptides and cytokines that are involved in neuroinflammation and neuroprotection. Moreover, 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophic factor that promotes neuronal survival, growth, and differentiation.
実験室実験の利点と制限
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for mGluR5, which allows for precise modulation of the receptor activity. 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has a relatively short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for the research on 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide. One of the main directions is to further investigate its therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Moreover, the development of novel formulations and delivery methods for 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide could improve its solubility and bioavailability, which could enhance its therapeutic efficacy. Furthermore, the identification of new targets and signaling pathways that are modulated by 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide could lead to the development of new drugs for the treatment of CNS disorders.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, antipsychotic, and anti-addictive effects in preclinical studies. 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Moreover, 3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-4-isoxazolecarboxamide has been investigated as a potential treatment for pain, epilepsy, and autism spectrum disorders.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-10-14(17(22)20-11-6-3-2-4-7-11)16(21-23-10)15-12(18)8-5-9-13(15)19/h5,8-9,11H,2-4,6-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNDMIQSUFLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4757229.png)
![4-{4-(4-methoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4757231.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4757248.png)


![3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757267.png)

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)
![2-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4757310.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4757314.png)
![N-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4757318.png)